molecular formula C10H19N3O3S B6438908 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide CAS No. 2549065-66-7

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B6438908
CAS No.: 2549065-66-7
M. Wt: 261.34 g/mol
InChI Key: MTYWYOOGPFACSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a diazepane ring substituted with a cyclopropanesulfonyl group and an acetamide moiety, making it an interesting subject for study in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide typically involves the reaction of 1,4-diazepane with cyclopropanesulfonyl chloride, followed by the introduction of the acetamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The cyclopropanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The acetamide moiety may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide include other sulfonamide derivatives and diazepane-based compounds. What sets this compound apart is the presence of both the cyclopropanesulfonyl and acetamide groups, which may confer unique biological and chemical properties. Some similar compounds include:

  • Cyclopropanesulfonamide
  • N4-substituted sulfonamides
  • Diazepane derivatives .

Properties

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S/c11-10(14)8-12-4-1-5-13(7-6-12)17(15,16)9-2-3-9/h9H,1-8H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYWYOOGPFACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.